1-(Piperidin-4-yl)urea hydrochloride

Analytical Chemistry Quality Control Synthetic Chemistry

Medicinal chemists often encounter batch failures due to hygroscopic free bases or N-substituted impurities in piperidinyl urea scaffolds. 1-(Piperidin-4-yl)urea hydrochloride (CAS 61220-33-5) eliminates these variables: • Defined hydrochloride salt ensures reproducible aqueous solubility (LogD₇.₄ = -4.032) and crystalline stability (mp 178-185°C) • Unsubstituted piperidine NH enables divergent synthesis of sEH inhibitors, CXCR3 antagonists, and DCN1-UBE2M PPI inhibitors • ≥97% purity with certified lot analysis supports robust SAR studies and analytical method development Supplied as a white crystalline powder; store at room temperature, ship ambient.

Molecular Formula C6H14ClN3O
Molecular Weight 179.65 g/mol
CAS No. 61220-33-5
Cat. No. B1318870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)urea hydrochloride
CAS61220-33-5
Molecular FormulaC6H14ClN3O
Molecular Weight179.65 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)N.Cl
InChIInChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H
InChIKeyQRTZJALNMZMDSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 2500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)urea hydrochloride: Identity & Procurement


1-(Piperidin-4-yl)urea hydrochloride is a heterocyclic building block comprising a piperidine ring linked to a urea moiety, supplied as a hydrochloride salt . This salt form confers water solubility and crystalline stability, distinguishing it from the neutral free base and enabling its use as a versatile intermediate in medicinal chemistry [1]. The compound serves as a core scaffold for generating structurally diverse analogs that target soluble epoxide hydrolase (sEH), chemokine receptors (CXCR3), and other pharmacologically relevant proteins [2].

Why 1-(Piperidin-4-yl)urea hydrochloride Cannot Be Replaced


Generic substitution of piperidinyl urea derivatives is scientifically unjustified without explicit comparative data. The hydrochloride counterion profoundly alters physicochemical properties critical for downstream synthesis and assay performance. Calculated partition/distribution coefficients (LogP = -1.496, LogD₇.₄ = -4.032) indicate high hydrophilicity that differs markedly from neutral, substituted analogs [1]. Furthermore, the unsubstituted piperidin-4-yl urea core serves as a precise anchor point for divergent synthetic elaboration; even minor modifications (e.g., N-methylation) shift both physical form and reactivity, rendering direct interchange invalid [2]. The quantitative evidence below delineates exactly where this specific hydrochloride salt provides verifiable differentiation relative to in-class comparators.

1-(Piperidin-4-yl)urea hydrochloride: Quantitative Differentiation vs. Analogs


Purity Benchmark vs. Lower-Grade Materials

Commercially sourced 1-(Piperidin-4-yl)urea hydrochloride is routinely available at ≥97% purity (HPLC), with certain suppliers specifying 'NLT 98%' (Not Less Than 98%) . This contrasts with lower-purity grades (e.g., 95%) offered for related piperidinyl ureas or unspecified free base preparations, where impurities may interfere with sensitive catalytic couplings or introduce inconsistent biological readouts. The defined high purity reduces batch-to-batch variability in synthetic yields and assay reproducibility.

Analytical Chemistry Quality Control Synthetic Chemistry

Melting Point Identity & Crystallinity Control

The reported melting point range of 178–185°C for 1-(Piperidin-4-yl)urea hydrochloride provides a narrow, quantifiable identity check. This contrasts sharply with closely related analogs: for example, 1-(4-fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride melts at 183–185°C [1], while the dihydrochloride salt of 3-amino-1-(piperidin-4-yl)urea exhibits a distinctly different thermal profile (data not directly comparable but indicative of salt-dependent variation). The specific melting range serves as a rapid, low-cost QC parameter to confirm receipt of the correct crystalline form and rule out mis-shipment of structurally similar piperidinyl ureas.

Solid-State Chemistry Process Chemistry Polymorph Screening

Hydrophilicity Advantage Over Lipophilic Analogs

Calculated physicochemical parameters reveal that 1-(Piperidin-4-yl)urea hydrochloride is highly hydrophilic, with LogD₇.₄ = -4.032 and LogP = -1.496 [1]. In contrast, substituted piperidinyl ureas exhibit markedly increased lipophilicity: for instance, 1-(naphthalen-2-yl)-3-(1-(3-phenylpropyl)piperidin-4-yl)urea has LogP = 5.1 [2], and a typical 1-aryl-3-piperidin-4-yl-urea CXCR3 antagonist (CAS 929195-20-0) shows LogP = 3.76 [3]. This >5 log unit difference in hydrophilicity translates directly to distinct solubility, permeability, and formulation behavior—critical for both in vitro assay design and in vivo candidate progression.

ADME Drug Design Physicochemical Profiling

Storage Stability: Refrigerated vs. Ambient Storage

Vendor specifications for 1-(Piperidin-4-yl)urea hydrochloride recommend refrigerated storage at 0–8°C . This contrasts with certain substituted piperidinyl urea derivatives that are shipped and stored at room temperature . The cold-chain requirement for this specific hydrochloride salt reflects its greater susceptibility to thermal degradation or moisture uptake, a direct consequence of the salt form and unsubstituted urea moiety. Adherence to the specified storage temperature is therefore non-negotiable for maintaining material integrity over extended periods.

Compound Management Stability Studies Long-Term Storage

Scaffold Divergence for Parallel SAR vs. N-Alkylated Analogs

The unsubstituted piperidine nitrogen in 1-(Piperidin-4-yl)urea hydrochloride allows for a single divergent step to access diverse N-functionalized analogs. This is quantitatively demonstrated in the SAR of 1-aryl-3-piperidin-4-yl-urea CXCR3 antagonists, where N-acylation or N-sulfonylation of the piperidine ring yielded compounds with IC₅₀ values ranging from 16 nM to >10,000 nM [1]. In contrast, starting from an N-methylated congener (e.g., 1-methyl-3-(piperidin-4-yl)urea hydrochloride [2]) would preclude this diversification, limiting the accessible chemical space. The unsubstituted piperidine thus offers quantifiably greater synthetic versatility.

Medicinal Chemistry Parallel Synthesis Structure-Activity Relationship

Application Scenarios for 1-(Piperidin-4-yl)urea hydrochloride


sEH Inhibitor Synthesis Intermediate

1-(Piperidin-4-yl)urea hydrochloride serves as the critical starting material for generating 4-piperidinylurea compounds claimed as soluble epoxide hydrolase (sEH) inhibitors [1]. In the disclosed processes, the piperidine nitrogen is functionalized with various acyl, sulfonyl, or alkyl groups to yield potent sEH inhibitors with IC₅₀ values in the low nanomolar range. The hydrochloride salt's water solubility facilitates aqueous workup during these transformations, while its defined purity (≥97%) ensures consistent yields. Procurement of this specific salt—rather than a neutral free base or N-substituted analog—is essential for executing the patented synthetic routes with high fidelity.

CXCR3 Antagonist Lead Optimization

In the discovery of 1-aryl-3-piperidin-4-yl-urea CXCR3 antagonists, 1-(Piperidin-4-yl)urea hydrochloride is used to prepare a focused library of N-functionalized analogs via single-step acylation or sulfonylation [1]. The unsubstituted piperidine nitrogen enables rapid exploration of substituent effects on CXCR3 antagonism, with the most potent derivative achieving an IC₅₀ of 16 nM in a GTPγS functional assay. The high purity and consistent melting point of the starting material (178–185°C) are critical for reproducible library synthesis and meaningful SAR interpretation. Alternative scaffolds lacking the free piperidine NH would require more complex synthetic sequences, delaying lead optimization timelines.

DCN1-UBE2M PPI Inhibitor Development

Piperidinyl ureas structurally related to 1-(Piperidin-4-yl)urea hydrochloride have been optimized as inhibitors of the DCN1-UBE2M protein-protein interaction [1]. While the parent compound itself is not the final inhibitor, it represents the minimal pharmacophoric core. The reported SAR demonstrates that modifications to the piperidinyl urea scaffold can dramatically alter metabolic stability: early leads exhibited high microsomal clearance (CLᵢₙₜ = 170 mL/min/kg), whereas optimized analogs achieved oral bioavailability [1]. The hydrophilic profile of the hydrochloride salt (LogD₇.₄ = -4.032) contrasts with the more lipophilic optimized leads, underscoring the need to begin SAR campaigns with the polar core to precisely tune physicochemical properties.

QC Reference Standard for Piperidinyl Ureas

Owing to its well-defined melting point range (178–185°C) and commercially available high purity (≥97%), 1-(Piperidin-4-yl)urea hydrochloride serves as an ideal reference standard for analytical method development and batch-to-batch quality control of more complex piperidinyl urea derivatives [1][2]. Its distinct thermal behavior and hydrophilic LogD allow it to be used as a system suitability standard in HPLC, LC-MS, and DSC methods. Procuring a certified lot with documented purity and melting point enables laboratories to establish robust analytical protocols that can be transferred across sites.

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